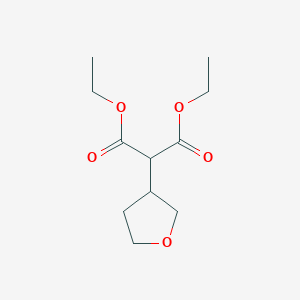

Diethyl 2-(tetrahydrofuran-3-yl)malonate

Description

Structural Significance within Malonate Ester Chemistry

The chemical reactivity of diethyl 2-(tetrahydrofuran-3-yl)malonate is fundamentally rooted in the principles of malonate ester chemistry. Diethyl malonate and its derivatives are renowned for the acidity of the α-hydrogen located on the methylene (B1212753) carbon positioned between the two carbonyl groups. This acidity allows for easy deprotonation by a suitable base to form a stabilized enolate, a potent carbon nucleophile.

The introduction of the tetrahydrofuran-3-yl substituent at this α-position does not diminish this core reactivity. The general structure and key reactive site are outlined below:

| Feature | Description |

| α-Carbon | The carbon atom situated between the two carbonyl groups. |

| α-Hydrogen | The hydrogen atom attached to the α-carbon. It is acidic due to the electron-withdrawing effect of the adjacent ester groups. |

| Enolate Formation | Treatment with a base removes the α-hydrogen, generating a resonance-stabilized enolate ion. |

| Nucleophilicity | The resulting enolate is a soft nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions. |

This structural arrangement allows this compound to serve as a synthetic equivalent (a synthon) for a tetrahydrofuran-substituted acetic acid, following subsequent hydrolysis and decarboxylation of the malonate group. This capability is central to its utility in constructing more complex molecular architectures.

Importance of Tetrahydrofuran (B95107) Scaffolds in Medicinal and Natural Product Chemistry

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry and is a recurring motif in a vast array of biologically active natural products. Its prevalence stems from a combination of favorable physicochemical properties and its ability to engage in specific interactions with biological targets.

Key Attributes of the Tetrahydrofuran Scaffold:

Improved Physicochemical Properties: The inclusion of the THF moiety can enhance the aqueous solubility and metabolic stability of a drug candidate.

Hydrogen Bonding: The oxygen atom within the THF ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules such as enzymes and receptors.

Structural Rigidity and Conformational Control: The five-membered ring introduces a degree of conformational constraint, which can be crucial for optimizing the binding affinity of a molecule to its target.

The tetrahydrofuran ring is found in numerous FDA-approved drugs and a wide range of natural products with diverse biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. The incorporation of this scaffold via building blocks like this compound is therefore a strategically important approach in the design and synthesis of novel therapeutic agents.

Current Research Landscape and Emerging Challenges for this compound

While the constituent parts of this compound—the malonate ester and the tetrahydrofuran ring—are well-established in organic synthesis, dedicated research focusing specifically on this hybrid molecule is still in its nascent stages. The compound, identified by its CAS number 949885-88-5, is commercially available from several chemical suppliers, indicating its utility as a building block in synthetic campaigns. labshake.combldpharm.com

Current Research Focus:

The primary application of this compound appears to be as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure allows for the introduction of a substituted acetic acid moiety bearing a tetrahydrofuran ring, a common strategy in the construction of bioactive compounds.

Emerging Challenges:

Despite its potential, the synthesis and application of this compound are not without their challenges:

Synthesis of the Precursor: The primary synthetic challenge often lies in the efficient and stereoselective preparation of the 3-substituted tetrahydrofuran precursor required for the alkylation of diethyl malonate. Functionalization of the C3 position of the tetrahydrofuran ring can be non-trivial.

Control of Stereochemistry: The tetrahydrofuran-3-yl group contains a stereocenter. For applications in medicinal chemistry, control of this stereochemistry is often critical. Synthetic routes must therefore be designed to produce the desired enantiomer or diastereomer.

Limited Dedicated Studies: The lack of extensive published research specifically on the reactivity and applications of this compound means that chemists must often rely on general principles of malonate chemistry, which may not always translate directly.

Future research in this area is likely to focus on the development of more efficient and stereoselective syntheses of this compound and the exploration of its utility in the synthesis of novel, biologically active molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H18O5 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

diethyl 2-(oxolan-3-yl)propanedioate |

InChI |

InChI=1S/C11H18O5/c1-3-15-10(12)9(11(13)16-4-2)8-5-6-14-7-8/h8-9H,3-7H2,1-2H3 |

InChI Key |

JNNCSDJSRLHXKM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1CCOC1)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 2 Tetrahydrofuran 3 Yl Malonate

Retrosynthetic Analysis of the Diethyl 2-(tetrahydrofuran-3-yl)malonate Framework

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, this process highlights two primary strategic disconnections.

Disconnection Strategies at the Malonate Moiety

The most evident retrosynthetic disconnection is the carbon-carbon bond between the α-carbon of the diethyl malonate and the C3 position of the tetrahydrofuran (B95107) ring. This bond is formed through a nucleophilic attack from the malonate.

This disconnection suggests two main synthetic approaches based on the polarity of the reacting species:

Alkylation: This strategy considers the diethyl malonate as a nucleophile (synthon A), which requires the tetrahydrofuran ring to act as an electrophile (synthon B). The synthetic equivalent of the malonate anion is the diethyl malonate enolate, typically generated by a base. The electrophilic tetrahydrofuran equivalent would be a tetrahydrofuran ring substituted at the 3-position with a good leaving group, such as a halide (Br, I) or a sulfonate ester (e.g., tosylate). This corresponds to a classic malonic ester synthesis pathway. youtube.com

Conjugate Addition: Alternatively, if the tetrahydrofuran ring is part of an α,β-unsaturated system, the diethyl malonate can act as a Michael donor. This approach involves disconnecting the same C-C bond but implies a different type of starting material for the tetrahydrofuran moiety, such as 2,3-dihydrofuran (B140613) bearing an electron-withdrawing group to function as a Michael acceptor.

Disconnection Strategies for the Tetrahydrofuran Ring

A more complex retrosynthetic approach involves the disconnection of the tetrahydrofuran ring itself. This strategy is less direct for the synthesis of the target molecule but is a valid consideration in broader synthetic planning. For instance, one could envision disconnecting one of the C-O bonds of the ether. This would lead to a linear precursor, such as a substituted 4-hydroxybutyl malonate, which would then need to be cyclized in a subsequent step, for example, via an intramolecular Williamson ether synthesis. This approach adds complexity and steps to the synthesis compared to the direct functionalization of the pre-formed tetrahydrofuran ring.

Direct Functionalization of Diethyl Malonate

The direct functionalization of diethyl malonate is the most straightforward and commonly employed strategy for synthesizing compounds like this compound. These methods take advantage of the acidity of the α-hydrogens of the malonate, which allows for the easy formation of a nucleophilic enolate. libretexts.org

Alkylation Reactions of Diethyl Malonate Enolates with Tetrahydrofuran-Derived Electrophiles

One of the most reliable methods for forming the target C-C bond is the alkylation of a diethyl malonate enolate. libretexts.orglibretexts.org This reaction proceeds via an S_N2 mechanism and is a cornerstone of the malonic ester synthesis. libretexts.org

The process involves two main steps:

Enolate Formation: Diethyl malonate is treated with a suitable base to abstract one of the acidic α-protons, forming a resonance-stabilized enolate. Sodium ethoxide (NaOEt) in ethanol (B145695) is a commonly used base for this purpose, as it avoids potential transesterification side reactions. libretexts.orglibretexts.org Other base systems, such as potassium carbonate with a phase-transfer catalyst, can also be employed. google.com

Nucleophilic Attack: The generated enolate anion then acts as a nucleophile, attacking a tetrahydrofuran-derived electrophile. A suitable electrophile would be a tetrahydrofuran molecule with a good leaving group at the 3-position, such as 3-bromotetrahydrofuran (B96772) or tetrahydrofuran-3-yl tosylate. The reaction is subject to the typical constraints of S_{N}2 reactions, favoring primary or secondary halides and being sensitive to steric hindrance. libretexts.org

The general reaction is as follows: Starting Materials: Diethyl malonate, Base (e.g., Sodium Ethoxide), Tetrahydrofuran-3-yl-X (where X = Br, I, OTs) Product: this compound

Michael Addition Strategies with Diethyl Malonate as a Nucleophile

An alternative to direct alkylation is the Michael addition, or conjugate 1,4-addition, of the diethyl malonate enolate. askfilo.com This strategy requires a tetrahydrofuran-derived Michael acceptor, which is typically an α,β-unsaturated carbonyl or a related compound. For the synthesis of this compound, a suitable precursor would be a derivative of 2,3-dihydrofuran that is activated by an electron-withdrawing group (EWG) at the 2- or 4-position.

The mechanism involves the initial deprotonation of diethyl malonate to form the enolate. This nucleophile then adds to the β-carbon of the activated dihydrofuran, followed by protonation to yield the final product. askfilo.com

In recent years, organocatalysis has emerged as a powerful tool for conducting asymmetric Michael additions, allowing for the synthesis of chiral products with high enantioselectivity. nii.ac.jpmetu.edu.tr While specific data on the organocatalytic addition to a dihydrofuran acceptor is limited, extensive research on the addition of malonates to cyclic enones, such as 2-cyclopentenone and 2-cyclohexenone, provides a strong model for this transformation. nii.ac.jpresearchgate.net

Bifunctional organocatalysts, such as those derived from cinchona alkaloids or chiral primary/secondary amines (e.g., proline derivatives) bearing a hydrogen-bond-donating group (like a thiourea (B124793) or squaramide), are highly effective. metu.edu.trnih.gov These catalysts operate through a dual-activation mechanism: the amine moiety activates the enone by forming a chiral iminium ion, which lowers the LUMO, while the hydrogen-bonding group activates and positions the malonate nucleophile.

The table below summarizes research findings for the organocatalyzed Michael addition of dialkyl malonates to the representative cyclic enone, 2-cyclopentenone, illustrating the high yields and enantioselectivities achievable with this methodology.

| Catalyst | Malonate | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Chiral Diamine/Acid Combination | Dimethyl Malonate | Methanol | 96 | 97 | nii.ac.jp |

| Chiral Diamine/Acid Combination | Diethyl Malonate | Methanol | 93 | 96 | nii.ac.jp |

| Ga-Na-BINOL Complex | Dimethyl Malonate | THF | 90 | 99 | nih.gov |

| Pyrrolidinyl Tetrazole | Diethyl Malonate | Toluene | 94 | 90 | nih.gov |

These findings suggest that a similar organocatalytic approach could be successfully applied to the synthesis of chiral this compound, provided a suitable activated dihydrofuran precursor is available.

Metal-Catalyzed Michael Additions Involving Malonate Esters

The Michael addition of malonate esters to activated alkenes is a fundamental carbon-carbon bond-forming reaction. The use of metal catalysts in this context can enhance efficiency and control stereoselectivity. While direct synthesis of this compound via this method is not extensively detailed, the principles are widely applied to precursors. Catalytic asymmetric Michael additions of malonates to nitroalkenes, for instance, have been achieved using chiral metal-ligand complexes. mdpi.com A notable example involves a chiral bis-(cyclohexyldiamine)-based Ni(II) complex that catalyzes the highly enantioselective Michael addition of a malonate to β-nitrostyrene, yielding the product in 92% yield and 93% enantiomeric excess (ee). mdpi.com

Organocatalysis also presents a powerful alternative for the Michael addition of malonates to α,β-unsaturated ketones, which generates versatile adducts that are precursors to more complex structures. nih.gov Commercially available 1,2-diphenylethanediamine has been used as an organocatalyst for the addition of malonates to various cinnamones and chalcones, achieving high yields (up to 99%) and excellent enantioselectivities (up to >99% ee). nih.gov These methods establish a foundation for creating the carbon skeleton necessary for subsequent cyclization into the tetrahydrofuran ring.

Cyclization Approaches to Construct the Tetrahydrofuran Ring

The formation of the tetrahydrofuran ring is the critical step in the synthesis of this compound and its analogues. Various cyclization strategies have been developed to achieve this transformation efficiently and with stereochemical control.

Intramolecular Oxa-Michael/Michael Cyclizations to Functionalized Tetrahydrofurans

The intramolecular oxa-Michael reaction is a direct and powerful method for forming the carbon-oxygen bond necessary for the tetrahydrofuran ring. worktribe.com This approach involves the cyclization of a substrate containing a hydroxyl group and a tethered Michael acceptor, such as an α,β-unsaturated ester or ketone. doi.orgacs.org These reactions can be catalyzed by either bases or acids. doi.org For example, ε-hydroxy α,β-unsaturated ketones and esters can undergo a 5-exo-trigonal cyclization to provide 2,5-disubstituted tetrahydrofurans in good yields. doi.org The stereochemical outcome of the cyclization can be influenced by existing stereocenters within the substrate. doi.org

Recent advancements have focused on developing highly enantioselective versions of this reaction. Bifunctional iminophosphorane (BIMP) catalysts have been shown to be highly efficient for the intramolecular oxa-Michael addition of alcohols to α,β-unsaturated esters and amides, which are typically challenging substrates due to low electrophilicity. acs.org This method provides access to a broad scope of substituted tetrahydrofurans with excellent yields and enantiomeric ratios (up to 99.5:0.5 er). acs.org

Lewis Acid-Promoted Cyclization Reactions for Tetrahydrofuran Formation

Lewis acids are frequently employed to promote the cyclization of various precursors into tetrahydrofuran derivatives. nih.gov These reactions often proceed through the formation and subsequent capture of oxonium ion intermediates. nih.gov For instance, the coupling of certain alcohols and aldehydes mediated by In(OTf)₃ can generate tetrahydrofurans via the intramolecular capture of an oxonium ion by a tethered alkene. nih.gov

Another powerful strategy involves a Prins cyclization followed by a pinacol (B44631) rearrangement. Treatment of specific acyclic precursors with a Lewis acid like SnCl₄ can initiate a cascade that results in highly substituted 3-acyl tetrahydrofuran derivatives with excellent yield and diastereoselectivity. nih.gov Lewis acids such as TiCl₄ have also been used in reactions between enolates and epoxides to afford functionalized tetrahydrofurans. nih.gov Furthermore, Lewis acids like AlCl₃ and Yb(OTf)₃ can catalyze the intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals to form carbazole (B46965) products, demonstrating the versatility of Lewis acids in manipulating furan-based precursors. mdpi.com

| Lewis Acid | Substrate Type | Reaction Type | Key Feature |

| SnCl₄ | Acyclic acetal (B89532) with tethered alkene | Prins cyclization/Pinacol rearrangement | Forms 3-acyl tetrahydrofurans with high diastereoselectivity. nih.gov |

| In(OTf)₃ | Alcohol and aldehyde | Oxonium ion cyclization | Couples simple precursors to form the THF ring. nih.gov |

| (iPrO)₂TiCl₂ | 4,5-dihydro-1,3-dioxepin | Ring contraction | Generates 2,3,4-trisubstituted tetrahydrofurans. nih.gov |

| Yb(OTf)₃ | 5-(indolyl)2,3-dihydrofuran acetal | Ring-opening benzannulation | Leads to functionalized 1-hydroxycarbazoles. mdpi.com |

Cascade and Tandem Reactions for Tetrahydrofuran Ring Construction

Cascade reactions offer an efficient approach to building molecular complexity by forming multiple bonds in a single synthetic operation. The construction of the tetrahydrofuran ring can be integrated into such sequences. nih.gov For example, the reaction of β-tetralone with certain Morita–Baylis–Hillman (MBH) acetates can proceed through a cascade Michael/oxa-Michael pathway. nih.gov This formal [3+2] annulation involves a 5-exo-trig cyclization to construct dihydronaphthofurans, which share the core furan (B31954) ring system. nih.gov Such cascade processes are valuable for rapidly assembling complex heterocyclic frameworks from relatively simple starting materials. rsc.org

Catalytic Strategies in the Synthesis of this compound and Analogues

Catalysis is central to modern organic synthesis, enabling efficient and selective transformations. The synthesis of tetrahydrofuran-containing malonates benefits significantly from catalytic methods, particularly those employing transition metals like palladium.

Palladium-Catalyzed Transformations in Malonate and Tetrahydrofuran Chemistry

Palladium catalysis is a versatile tool for constructing tetrahydrofuran rings. A stereoselective synthesis of substituted tetrahydrofurans has been developed via the Pd-catalyzed reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides. acs.orgnih.gov This transformation effectively creates trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity (up to >20:1 dr). nih.gov The methodology is robust, tolerating various functional groups and allowing for the synthesis of bicyclic and spirocyclic THF derivatives. acs.org

Another elegant palladium-catalyzed approach involves the [3+2] cycloaddition of malonate-derived vinylcyclopropanes with aldehydes. acs.org This method provides access to 2,5-cis disubstituted tetrahydrofuran derivatives with high yields and diastereoselectivities. The reaction proceeds through the Pd(0)-catalyzed ring-opening of the vinylcyclopropane (B126155) to form a π-allylpalladium intermediate, which then undergoes a cycloaddition with the aldehyde. acs.org This strategy highlights the power of palladium catalysis to orchestrate complex bond formations in the synthesis of functionalized tetrahydrofurans from malonate-containing precursors.

| Catalyst System | Substrates | Product | Key Features |

| Pd(OAc)₂ / Ligand | γ-Hydroxy terminal alkene + Aryl bromide | 2,5-disubstituted tetrahydrofuran | High trans-diastereoselectivity (>20:1 dr). acs.orgnih.gov |

| Pd₂(MeO-dba)₃ / Bathophenanthroline | Malonate-derived vinylcyclopropane + Aldehyde | 2,5-cis disubstituted tetrahydrofuran | [3+2] cycloaddition via π-allylpalladium intermediate. acs.org |

Transition Metal-Free Syntheses of Substituted Tetrahydrofurans

The formation of the substituted tetrahydrofuran ring is a critical first stage in the synthesis of the target molecule. Transition-metal-free methods are increasingly favored due to their reduced cost, lower toxicity, and simpler purification procedures. A key precursor for the tetrahydrofuran-3-yl moiety is tetrahydrofuran-3-ol, which can be synthesized through the acid-catalyzed cyclization of 1,2,4-butanetriol (B146131). google.com

This intramolecular dehydration reaction represents a classic and robust transition-metal-free approach to a substituted tetrahydrofuran. The process is typically carried out by heating 1,2,4-butanetriol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (PTSA). google.com The reaction proceeds via protonation of one of the terminal hydroxyl groups, followed by intramolecular nucleophilic attack by the hydroxyl group at the C4 position, leading to the formation of the five-membered ring and elimination of water.

Table 1: Representative Conditions for Acid-Catalyzed Cyclization of 1,2,4-Butanetriol

| Reactant | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1,2,4-Butanetriol | p-Toluenesulfonic acid | 160-180 | 91.3 | google.com |

Other transition-metal-free methods for synthesizing substituted tetrahydrofurans include intramolecular hydroalkoxylation of unsaturated alcohols, often promoted by strong acids or iodine, and various cycloaddition reactions. organic-chemistry.org These methods provide access to a wide array of substituted tetrahydrofuran cores that can serve as foundational precursors for more complex molecules.

Functional Group Interconversions Leading to the Target Compound

With a suitable precursor such as tetrahydrofuran-3-ol in hand, the subsequent steps involve functional group interconversions (FGI) to introduce the diethyl malonate group at the 3-position of the ring. This is typically achieved via a malonic ester synthesis, a cornerstone of C-C bond formation in organic chemistry. libretexts.orgpressbooks.pub

Activation of the Hydroxyl Group: The hydroxyl group of tetrahydrofuran-3-ol is a poor leaving group and must be converted into a more reactive electrophile. A standard method for this is the conversion of the alcohol to a sulfonate ester, such as a tosylate. This is accomplished by reacting tetrahydrofuran-3-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine. prepchem.com The resulting tetrahydrofuran-3-yl tosylate is an excellent substrate for SN2 reactions.

Alkylation of Diethyl Malonate: The final key step is the alkylation of diethyl malonate with the activated tetrahydrofuran-3-yl tosylate. Diethyl malonate is first deprotonated at the α-carbon using a suitable base to form a nucleophilic enolate. Sodium ethoxide (NaOEt) in ethanol is a commonly used base for this purpose, as it avoids potential transesterification side reactions. libretexts.orgpressbooks.pub The generated sodium diethyl malonate then acts as a nucleophile, attacking the tetrahydrofuran-3-yl tosylate and displacing the tosylate leaving group to form the final product, this compound. libretexts.orglibretexts.org

The reaction is a classic SN2 substitution, where the choice of solvent and temperature is crucial for optimizing the yield and minimizing side reactions, such as elimination. libretexts.org

Table 2: General Conditions for Alkylation of Diethyl Malonate

| Step | Reagents | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Enolate Formation | Diethyl malonate | Sodium ethoxide (NaOEt) | Ethanol | Room Temperature | libretexts.orgpressbooks.pub |

| Alkylation | Tetrahydrofuran-3-yl tosylate | - | Ethanol / DMF | Reflux | libretexts.orglibretexts.org |

This FGI sequence provides a reliable and high-yielding route to the target compound from readily accessible starting materials.

Reaction Mechanisms and Reactivity Profiles of Diethyl 2 Tetrahydrofuran 3 Yl Malonate

Mechanistic Insights into Malonate Ester Reactivity

The reactivity of the malonate ester portion of the molecule is central to its synthetic utility. This reactivity is primarily centered around the acidic nature of the α-hydrogen and the subsequent reactions of the resulting enolate, as well as the characteristic decarboxylation of the corresponding dicarboxylic acid.

The carbon atom situated between the two carbonyl groups of the diethyl malonate moiety is flanked by electron-withdrawing ester groups, which significantly increases the acidity of the attached protons (pKa ≈ 13 in diethyl malonate). pressbooks.publibretexts.org This acidity allows for the facile deprotonation by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. openochem.orgfiveable.me The negative charge of this enolate is delocalized over the α-carbon and the oxygen atoms of both carbonyl groups, which accounts for its stability. fiveable.mepatsnap.com

This enolate is a potent nucleophile and readily participates in nucleophilic substitution reactions, typically following an S(_N)2 mechanism. fiveable.me When treated with an alkyl halide, the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond at the α-position. pressbooks.publibretexts.org The reaction is most efficient with primary and secondary alkyl halides, while tertiary halides are more prone to elimination reactions. pressbooks.pub

The general mechanism for the alkylation of a malonic ester is as follows:

Deprotonation: A base removes an α-hydrogen to form a stable enolate.

Nucleophilic Attack: The enolate attacks an electrophile (e.g., an alkyl halide) in an S(_N)2 fashion.

This process can be repeated if a second acidic α-hydrogen is present, allowing for the introduction of two different alkyl groups. libretexts.org

Table 1: Key Reactions Involving Malonate Enolate

| Reaction Type | Reagents | Product | Mechanism |

| Alkylation | Alkyl Halide (R-X), Base (e.g., NaOEt) | α-alkylated malonic ester | S(_N)2 |

| Dialkylation | 1. R-X, Base 2. R'-X, Base | α,α-dialkylated malonic ester | Sequential S(_N)2 |

| Cyclization | Dihaloalkane, 2 eq. Base | Cycloalkane-1,1-dicarboxylate | Intramolecular S(_N)2 study.com |

A hallmark reaction of malonic acid derivatives is their propensity to undergo decarboxylation upon heating, particularly after hydrolysis of the ester groups to the corresponding dicarboxylic acid. pressbooks.publibretexts.org This reaction is specific to β-dicarboxylic acids and β-keto acids. pressbooks.pub

The mechanism of decarboxylation proceeds through a cyclic, six-membered transition state. pressbooks.pub The process is initiated by the transfer of the acidic proton from one carboxyl group to the carbonyl oxygen of the other. This is followed by a concerted shift of electrons, leading to the cleavage of a carbon-carbon bond and the elimination of carbon dioxide. The initial product is an enol, which rapidly tautomerizes to the more stable carboxylic acid. pressbooks.pub

The key steps in the decarboxylation of a substituted malonic acid are:

Hydrolysis: The diester is hydrolyzed to a dicarboxylic acid, typically under acidic or basic conditions followed by acidification.

Cyclic Transition State: Upon heating, the dicarboxylic acid forms a cyclic intermediate.

Decarboxylation and Enol Formation: A concerted reaction leads to the loss of CO(_2) and the formation of an enol.

Tautomerization: The enol tautomerizes to the final substituted carboxylic acid.

This decarboxylation step is a crucial part of the malonic ester synthesis, which allows for the conversion of an alkyl halide to a carboxylic acid with two additional carbon atoms. libretexts.org Recent studies have also explored photoredox catalysis for the decarboxylation of malonic acid derivatives under mild conditions. organic-chemistry.org

Mechanisms of Tetrahydrofuran (B95107) Ring Formation and Functionalization

The tetrahydrofuran (THF) ring is a common motif in many natural products and serves as a versatile synthetic building block. nih.govnih.gov Its formation and subsequent functionalization are key to a wide range of chemical syntheses.

The synthesis of substituted tetrahydrofurans often relies on intramolecular cyclization reactions. A prevalent method involves the intramolecular S(_N)2 reaction of a hydroxyl nucleophile with a tethered leaving group, such as a halide or sulfonate. nih.gov This process, often referred to as intramolecular Williamson ether synthesis, is highly effective for forming five-membered rings.

Another powerful strategy is the intramolecular oxypalladation of γ-hydroxy alkenes. nih.govorganic-chemistry.org In this reaction, a palladium catalyst activates the alkene, which is then attacked by the tethered hydroxyl group. This typically proceeds with anti-oxypalladation and can be rendered diastereoselective through conformational control, for instance, by incorporating intramolecular hydrogen bonding. nih.gov The resulting organopalladium intermediate can then undergo further reactions.

Other methods for forming the tetrahydrofuran ring include:

Acid-catalyzed cyclization of diols or epoxy alcohols. nih.gov

[3+2] cycloaddition reactions , for example, between carbonyl ylides and alkenes. nih.gov

Radical cyclization of unsaturated alcohols. organic-chemistry.org

Indium-catalyzed oxonium-ene type cyclization. organic-chemistry.org

Table 2: Selected Intramolecular Cyclization Methods for Tetrahydrofuran Synthesis

| Method | Substrate | Key Features |

| Intramolecular S(_N)2 | Halo- or sulfonato-alcohol | Forms C-O bond directly. nih.gov |

| Oxypalladation | γ-Hydroxy alkene | Catalytic, can be made diastereoselective. nih.gov |

| [3+2] Cycloaddition | Carbonyl ylide and alkene | Convergent, forms multiple bonds and stereocenters. nih.gov |

| Radical Cyclization | Unsaturated alcohol | Involves radical intermediates. organic-chemistry.org |

Direct C-H functionalization has emerged as a powerful tool for the derivatization of tetrahydrofuran rings, avoiding the need for pre-functionalized substrates. umich.edu Transition metal catalysis, particularly with palladium, rhodium, and iron, has been extensively used to selectively activate the C-H bonds of cyclic ethers. organic-chemistry.orgnih.gov

The α-C-H bonds adjacent to the oxygen atom in the tetrahydrofuran ring are the most reactive and are typically the sites of functionalization. This is due to the stabilizing effect of the adjacent oxygen atom on the resulting radical or organometallic intermediate. Reactions can be directed to introduce aryl, alkyl, or other functional groups at these positions.

Recent advancements include:

Photocatalytic C-H functionalization , which allows for mild reaction conditions. organic-chemistry.org

Sequential C-H functionalization reactions to create highly substituted dihydrobenzofurans. nih.gov

Enantioselective C-H functionalization using chiral catalysts to produce optically active tetrahydrofuran derivatives. organic-chemistry.org

Reactivity of the Malonate Ester Moiety within the Tetrahydrofuran Framework

The reactivity of the malonate ester in Diethyl 2-(tetrahydrofuran-3-yl)malonate is largely analogous to that of other substituted diethyl malonates. The fundamental reactions of enolate formation, alkylation, hydrolysis, and decarboxylation are expected to proceed as they would with a simple alkyl substituent.

The tetrahydrofuran-3-yl group is primarily an alkyl substituent, and its electronic effect on the acidity of the malonate's α-hydrogen is likely to be minimal, similar to other alkyl groups. Therefore, deprotonation with a suitable base like sodium ethoxide to form the corresponding enolate should be readily achievable.

This enolate can then act as a nucleophile in S(_N)2 reactions. For instance, it can be alkylated with alkyl halides to introduce a second substituent at the α-carbon. The steric bulk of the tetrahydrofuran-3-yl group might influence the approach of the electrophile, potentially leading to some degree of diastereoselectivity in the alkylation reaction, although this would depend on the specific reaction conditions and the nature of the electrophile.

Subsequent hydrolysis of the diester to the corresponding dicarboxylic acid, 2-(tetrahydrofuran-3-yl)malonic acid, followed by heating, would lead to decarboxylation. The mechanism for this decarboxylation is expected to be the same as for other substituted malonic acids, proceeding through a cyclic transition state to yield 2-(tetrahydrofuran-3-yl)acetic acid. The presence of the tetrahydrofuran ring is not expected to interfere with this process. A study on a malonic acid-containing macrocycle noted that the presence of an adjacent protonated tertiary amine (an electron-withdrawing group) facilitated decarboxylation, suggesting that the ether oxygen in the tetrahydrofuran ring, being weakly electron-withdrawing, is unlikely to significantly hinder the reaction. nih.gov

Scientific Focus: The Chemical Compound “this compound”

Despite a comprehensive search of available scientific literature and chemical databases, no specific information was found for the compound “this compound.”

This includes a lack of data pertaining to its reaction mechanisms, reactivity profiles, and any potential interactions or synergies between its constituent tetrahydrofuran and malonate components.

The individual components, diethyl malonate and substituted tetrahydrofurans, are well-documented in chemical literature. Diethyl malonate is a common reagent in organic synthesis, known for the reactivity of its acidic methylene (B1212753) protons. Similarly, the chemistry of tetrahydrofuran and its derivatives has been extensively studied. However, the specific combination of these two moieties in the form of "this compound" does not appear in the reviewed scientific record.

Consequently, an article detailing the specific chemical properties and interactions of this compound as requested cannot be generated at this time due to the absence of published research findings. Further empirical investigation would be required to characterize this molecule and its chemical behavior.

Stereochemical Control in the Synthesis of Diethyl 2 Tetrahydrofuran 3 Yl Malonate

Diastereoselective Approaches for Relative Stereochemistry Control

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In Diethyl 2-(tetrahydrofuran-3-yl)malonate, this involves controlling the relative stereochemistry between the substituent at C3 of the THF ring and any other substituents on the ring (e.g., at C2 or C5).

In substrate-controlled reactions, the existing chirality within the substrate molecule dictates the stereochemical outcome of the reaction. If a chiral, enantiopure tetrahydrofuran (B95107) derivative is used as the starting material, its inherent stereochemistry can direct the approach of the diethyl malonate nucleophile. For example, a bulky substituent already present on the THF ring can sterically hinder one face of the molecule, forcing the incoming nucleophile to attack from the less hindered side.

Palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl or vinyl bromides have been shown to produce trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity (up to >20:1 dr). nih.gov This type of transformation highlights how the stereochemistry of the starting material and the reaction mechanism can effectively control the relative arrangement of substituents on the final THF ring. nih.gov Similarly, annulation reactions using enol ethers and oxonium ions can generate substituted tetrahydrofurans with good diastereoselectivity. nih.gov The final stereochemistry is often the result of thermodynamic control, where the more stable diastereomer is the major product. nih.gov

The stereochemical configuration of the tetrahydrofuran ring itself is often established during its formation. Various cyclization strategies can be employed to create the ring with a specific relative stereochemistry between its substituents.

One powerful method is the intramolecular cyclization of an acyclic precursor. For example, the iodoetherification of an open-chain substrate containing a hydroxyl group and a double bond can lead to the formation of a substituted tetrahydrofuran. acs.org The stereochemistry of the starting material, particularly the presence of allylic hydroxyl groups, can influence the transition state of the cyclization, leading to a high degree of diastereoselectivity. acs.org Another approach involves the reaction of γ,δ-epoxycarbanions with aldehydes, which can produce hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity. sci-hub.stnih.gov In this process, the stereochemistry of the epoxide precursor effectively controls the relative stereochemistry of the newly formed centers in the THF ring. sci-hub.stnih.gov Furthermore, ring-closing metathesis (RCM) using specific catalysts can also control the geometry of the resulting cyclic alkene, which can then be reduced to a stereodefined tetrahydrofuran. nih.gov

| Method | Precursor Type | Key Control Element | Typical Diastereomeric Ratio (dr) |

|---|---|---|---|

| Pd-Catalyzed Cyclization | γ-Hydroxy Terminal Alkene | Transition state geometry | Up to >20:1 |

| Iodoetherification | Terminally Disubstituted Olefin with Allylic -OH | Allylic 1,3-strain | High (e.g., 91% yield of single diastereomer) |

| Epoxycarbanion Cyclization | γ,δ-Epoxycarbanion + Aldehyde | Epoxide stereochemistry | High |

| Lewis Acid Mediated Ring Contraction | 4,5-Dihydro-1,3-dioxepin | Choice of Lewis acid | Up to 30:1 |

Analytical Techniques for Stereoisomer Identification and Purity Assessment

After a stereoselective synthesis, it is crucial to accurately determine the stereochemical composition of the product. This involves identifying the different stereoisomers and quantifying their relative amounts, typically by measuring the enantiomeric excess (ee) or diastereomeric ratio (dr).

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the relative stereochemistry of diastereomers. wikipedia.org The different spatial arrangement of atoms in diastereomers leads to distinct chemical environments for their nuclei, resulting in different chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra. nih.gov For complex structures, advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the proximity of different protons in space, which helps to elucidate the relative configuration.

To determine the enantiomeric excess of a chiral compound, methods that can distinguish between enantiomers are required. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable technique. americanpharmaceuticalreview.comheraldopenaccess.us The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification. sigmaaldrich.com The enantiomeric excess is then calculated from the relative areas of the two enantiomer peaks in the chromatogram. researchgate.net Other techniques for chiral analysis include Gas Chromatography (GC) with a chiral column and Capillary Electrophoresis (CE) with chiral selectors added to the running buffer. nih.govnih.govwvu.edu

Computational and Theoretical Investigations of Diethyl 2 Tetrahydrofuran 3 Yl Malonate

Quantum Chemical Studies on Reaction Mechanisms and Energetics

The investigation of chemical reaction mechanisms at an atomic level is a primary application of quantum chemistry. For Diethyl 2-(tetrahydrofuran-3-yl)malonate, such studies would provide fundamental insights into its reactivity, stability, and transformation pathways.

Methodology: Density Functional Theory (DFT) is a robust and widely used quantum chemical method for exploring reaction mechanisms due to its balance of computational cost and accuracy. numberanalytics.comresearchgate.net By applying DFT, the potential energy surface (PES) of a given reaction can be mapped out. This involves identifying and calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. stackexchange.comacs.org

A typical study would involve:

Reactant and Product Optimization: The geometric structures of this compound and the expected products of a reaction (e.g., hydrolysis products) are optimized to find their lowest energy states.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. rsc.org The successful location of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. rsc.org

Energetics Calculation: From the optimized structures, key energetic parameters are determined. The activation energy (Ea) is the energy difference between the transition state and the reactants, governing the reaction rate. The reaction energy (ΔE) is the difference between the products and reactants, indicating whether the reaction is exothermic or endothermic. researchgate.net

Illustrative Application: For instance, the acid-catalyzed hydrolysis of one of the ester groups could be modeled. This would involve calculating the energetics of protonation, nucleophilic attack by water, tetrahedral intermediate formation, and subsequent collapse to yield the carboxylic acid and ethanol (B145695).

Table 1: Illustrative DFT-Calculated Energetic Profile for a Hypothetical Reaction Pathway (Note: The following data is hypothetical and for illustrative purposes only, demonstrating typical outputs of a quantum chemical study.)

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants + H⁺ | 0.0 | Starting materials in a simulated solvent environment. |

| 2 | Protonated Ester | -5.2 | Protonation of a carbonyl oxygen. |

| 3 | Transition State 1 | +15.8 | Nucleophilic attack by water. |

| 4 | Tetrahedral Intermediate | -2.1 | Formation of the intermediate. |

| 5 | Transition State 2 | +12.5 | Proton transfer step. |

| 6 | Protonated Intermediate | -8.7 | Intermediate after proton transfer. |

| 7 | Transition State 3 | +18.3 | C-O bond cleavage. |

| 8 | Products + H⁺ | -10.4 | Final products (mono-acid and ethanol). |

Molecular Modeling and Conformational Landscape Analysis

Methodology: Molecular mechanics (MM) is the primary tool for exploring the conformational landscape of flexible molecules. csbsju.edu This approach uses a classical mechanical model, known as a force field (e.g., AMBER, OPLS, MMFF), to calculate the potential energy of a molecule as a function of its geometry. fiveable.mewikipedia.orgnih.gov

A comprehensive conformational analysis would entail:

Conformational Searching: A systematic or stochastic search algorithm is used to generate a multitude of possible conformations by rotating the molecule's single bonds. slideshare.netresearchgate.net Key torsions include the C-C bonds of the ethyl groups and the bond connecting the tetrahydrofuran (B95107) ring to the malonate moiety. The puckering of the tetrahydrofuran ring also contributes to the conformational diversity.

Energy Minimization: Each generated conformation is subjected to energy minimization to find the nearest local energy minimum on the potential energy surface. acs.org This process refines the geometry and provides a corresponding energy value.

Analysis and Clustering: The resulting minimized structures are clustered based on their geometry and energy. This allows for the identification of unique low-energy conformers and an estimation of their relative populations based on the Boltzmann distribution at a given temperature.

Table 2: Hypothetical Low-Energy Conformers of this compound (Note: This data is for illustrative purposes to show the expected output of a conformational analysis. Energies are relative to the global minimum.)

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Tetrahydrofuran Puckering |

| 1 | 0.00 | C-C-O-C: 178.5, C-C-C-O: -65.2 | Twist (T) |

| 2 | 0.45 | C-C-O-C: -70.1, C-C-C-O: -68.9 | Envelope (E) |

| 3 | 0.98 | C-C-O-C: 175.4, C-C-C-O: 177.3 | Twist (T) |

| 4 | 1.52 | C-C-O-C: -68.3, C-C-C-O: 179.1 | Envelope (E) |

Prediction of Spectroscopic Properties and Reactivity Trends

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of molecules. Furthermore, it can quantify chemical reactivity, offering predictions about how a molecule will behave in a chemical reaction.

Prediction of Spectroscopic Properties: Quantum chemical methods can predict spectroscopic parameters with high accuracy. wikipedia.org

NMR Spectroscopy: DFT calculations are routinely used to compute nuclear magnetic shielding constants. nih.gov These values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. rsc.org This allows for the prediction of both ¹H and ¹³C NMR spectra, which is invaluable for confirming molecular structure. nih.govnumberanalytics.com

IR Spectroscopy: The same quantum chemical calculations used for geometry optimization and transition state finding also yield vibrational frequencies. These frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum, which helps identify the presence of specific functional groups.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts (δ, ppm) (Note: Data is hypothetical. Chemical shifts are relative to a calculated TMS reference.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 168.5 |

| Malonate CH | 55.2 |

| O-C H₂ (Ethyl) | 62.1 |

| C H₃ (Ethyl) | 14.3 |

| THF C3 (CH) | 45.8 |

| THF C2/C5 (CH₂) | 68.9 |

| THF C4 (CH₂) | 32.7 |

Prediction of Reactivity Trends: Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from how the electron density changes. nih.govchemtools.org

Local Descriptors: The Fukui function is a key local descriptor that indicates the most reactive sites within a molecule for nucleophilic or electrophilic attack. rsc.org By analyzing the Fukui functions, one could predict, for example, whether an incoming nucleophile would preferentially attack the carbonyl carbons or another site.

Table 4: Hypothetical Conceptual DFT Reactivity Descriptors (Note: Data is illustrative. Fukui functions indicate susceptibility to attack.)

| Descriptor | Value | Interpretation |

| Electrophilicity Index (ω) | 1.25 eV | Moderately electrophilic overall. |

| Atom-Specific Fukui Function (f⁻) for Nucleophilic Attack | ||

| Carbonyl Carbon | 0.18 | Highly susceptible to nucleophilic attack. |

| Malonate CH | 0.03 | Low susceptibility to nucleophilic attack. |

| THF C2 | 0.05 | Minor susceptibility to nucleophilic attack. |

Docking and Ligand-Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. wikipedia.org While no specific biological target for this compound is established, docking methodologies could be used to screen it against various protein targets to generate hypotheses about potential interactions.

Methodology: A typical molecular docking workflow involves several key steps: nih.govschrodinger.com

Structure Preparation: High-resolution 3D structures of the receptor protein and the ligand are required. The ligand's structure would be generated and optimized using methods described in section 5.2.

Binding Site Definition: A specific region on the protein surface, often a cavity or pocket, is defined as the potential binding site. nih.gov Alternatively, "blind docking" can be used to search the entire protein surface. researchgate.net

Ligand Sampling and Scoring: The docking algorithm systematically samples a vast number of ligand conformations and orientations within the defined binding site. Each of these "poses" is evaluated using a scoring function, which estimates the binding affinity. rsc.orgnih.gov Scoring functions can be force-field-based, empirical, or knowledge-based. nih.gov

Pose Analysis: The top-ranked poses are analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the complex.

This approach could be used to perform virtual screening, where the compound is docked against a library of proteins to identify potential "hits" for further investigation. The results are typically presented as a binding score, with more negative values indicating a stronger predicted interaction.

Table 5: Hypothetical Docking Results Against Illustrative Protein Targets (Note: Data is for illustrative purposes only. A more negative score suggests a more favorable predicted binding interaction.)

| Protein Target | Binding Site Volume (ų) | Predicted Binding Score (kcal/mol) | Key Predicted Interactions |

| Kinase A | 450 | -7.2 | H-bond with carbonyl oxygen; hydrophobic contact with THF ring. |

| Protease B | 380 | -6.5 | H-bond with THF oxygen; H-bond with ester carbonyl. |

| Hydrolase C | 510 | -5.8 | Hydrophobic contacts with ethyl groups. |

Future Research Directions for Diethyl 2 Tetrahydrofuran 3 Yl Malonate

Development of More Sustainable and Green Synthetic Protocols

The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For Diethyl 2-(tetrahydrofuran-3-yl)malonate, future research could significantly advance its green credentials by focusing on several key areas. Current synthetic approaches likely rely on classical nucleophilic substitution reactions, which often involve stoichiometric amounts of strong bases and potentially hazardous solvents.

Future investigations should prioritize the development of protocols that adhere to the principles of green chemistry. This includes the exploration of bio-based starting materials. For instance, deriving the tetrahydrofuran (B95107) ring from renewable resources like furfural, which is obtained from biomass, would represent a significant step towards a more sustainable synthesis.

Moreover, the use of greener solvent systems is paramount. Research into the use of water, supercritical fluids, or biodegradable solvents could drastically reduce the environmental impact of the synthesis. The principles of atom economy can be further embraced by exploring catalytic routes that minimize waste generation.

A comparative analysis of potential green synthetic routes is presented in the table below, highlighting areas for future research focus.

| Synthetic Approach | Potential Green Advantages | Key Research Challenges |

| Bio-derived Feedstocks | Utilization of renewable resources, reduction of fossil fuel dependence. | Efficient and selective conversion of biomass-derived precursors to the tetrahydrofuran moiety. |

| Aqueous Synthesis | Elimination of volatile organic compounds (VOCs), improved safety profile. | Overcoming solubility issues of reactants, development of water-tolerant catalysts. |

| Mechanochemistry | Solvent-free or low-solvent reaction conditions, reduced energy consumption. | Ensuring efficient mixing and reaction kinetics, scalability of the process. |

| Biocatalysis | High selectivity, mild reaction conditions, use of biodegradable catalysts (enzymes). | Identification and engineering of suitable enzymes, optimization of reaction parameters. |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of this compound can be significantly improved through the discovery and application of novel catalytic systems. Traditional methods may suffer from issues such as low yields, lack of stereoselectivity, and harsh reaction conditions. Future research should aim to overcome these limitations by exploring a diverse range of catalytic approaches.

Organocatalysis presents a particularly attractive avenue. Chiral organocatalysts could be employed to achieve enantioselective synthesis, which is crucial for applications in pharmaceuticals and agrochemicals. For example, cinchona alkaloid derivatives or proline-based catalysts could be investigated for their ability to control the stereochemistry at the C3 position of the tetrahydrofuran ring.

Furthermore, transition-metal catalysis offers a vast toolkit for enhancing synthetic efficiency. Palladium-catalyzed cross-coupling reactions, for instance, could be adapted for the synthesis of this compound. The development of catalysts with high turnover numbers and frequencies would be a key objective, leading to more economical and sustainable processes.

The following table outlines potential catalytic systems and their prospective benefits for the synthesis of this compound.

| Catalytic System | Potential Advantages | Areas for Investigation |

| Chiral Organocatalysis | Enantioselective synthesis, metal-free conditions, lower toxicity. | Screening of catalyst libraries, optimization of reaction conditions for high enantiomeric excess. |

| Palladium Catalysis | High efficiency and functional group tolerance in C-C bond formation. | Development of novel ligands to enhance catalyst stability and activity. |

| Phase-Transfer Catalysis | Use of inexpensive and environmentally benign reagents, simplified work-up procedures. | Optimization of catalyst, solvent, and base combinations for improved yields. |

| Nanocatalysis | High surface area leading to enhanced reactivity, potential for catalyst recycling. | Synthesis and characterization of stable and highly active nanocatalysts. |

Integration into Flow Chemistry and Automation for Scalable Synthesis

The transition from batch to continuous flow manufacturing is a paradigm shift in chemical production, offering numerous advantages in terms of safety, efficiency, and scalability. Future research on this compound should explore its synthesis within continuous flow reactors.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. The small reactor volumes inherent in flow systems also enhance safety, particularly when dealing with exothermic reactions or hazardous reagents.

The integration of in-line analytical techniques, such as spectroscopy, would enable real-time monitoring and optimization of the reaction. This, coupled with automated feedback loops, could lead to a highly efficient and robust manufacturing process. The development of a fully automated synthesis platform for this compound would be a significant advancement, facilitating its production on an industrial scale.

| Flow Chemistry Aspect | Potential Benefits | Future Research Focus |

| Microreactor Technology | Enhanced heat and mass transfer, improved reaction control and safety. | Reactor design and material selection, optimization of flow parameters. |

| In-line Analytics (PAT) | Real-time reaction monitoring, rapid process optimization. | Integration of spectroscopic and chromatographic techniques into the flow setup. |

| Automated Synthesis | High-throughput screening of reaction conditions, autonomous process control. | Development of algorithms for automated optimization and control. |

| Telescoped Reactions | Combination of multiple synthetic steps into a single continuous process. | Design of multi-step flow sequences to minimize purification steps. |

Discovery of Unprecedented Reactivity and Transformation Pathways

Beyond its synthesis, the exploration of the novel reactivity of this compound holds immense potential for the discovery of new chemical transformations and the synthesis of novel molecular architectures. The unique combination of the tetrahydrofuran ring and the malonate moiety could give rise to unprecedented chemical behavior.

Future research could focus on leveraging the functionalities of this molecule for various transformations. For example, the malonate ester can serve as a handle for further functionalization through decarboxylation and subsequent reactions. The tetrahydrofuran ring, on the other hand, could undergo ring-opening reactions under specific conditions, leading to the formation of linear, functionalized molecules.

The exploration of cycloaddition reactions involving the malonate double bond (in its enol form) or other reactive sites could lead to the synthesis of complex heterocyclic systems. The application of modern synthetic techniques such as photoredox catalysis or electrochemistry could also unveil new reaction pathways that are not accessible through traditional thermal methods.

| Reaction Type | Potential Synthetic Utility | Investigative Approaches |

| Decarboxylative Functionalization | Introduction of new substituents at the alpha-position to the tetrahydrofuran ring. | Exploration of Krapcho decarboxylation conditions and subsequent derivatization. |

| Ring-Opening Reactions | Synthesis of functionalized acyclic compounds. | Investigation of Lewis acid or Brønsted acid-catalyzed ring-opening reactions. |

| Cycloaddition Reactions | Construction of novel polycyclic and heterocyclic frameworks. | Exploration of [3+2] and other cycloaddition reactions with various dipolarophiles. |

| Photoredox and Electrochemical Transformations | Access to novel radical-mediated reaction pathways. | Screening of photocatalysts and electrochemical conditions to trigger new reactivity. |

Q & A

Q. Q1. What are the standard synthetic routes for preparing Diethyl 2-(tetrahydrofuran-3-yl)malonate?

Methodological Answer: The compound is synthesized via alkylation of diethyl malonate with a tetrahydrofuran (THF)-derived electrophile. A typical procedure involves:

Base activation : Sodium hydride (NaH) in THF deprotonates diethyl malonate to generate a nucleophilic enolate .

Electrophilic substitution : Reaction with a THF-containing alkyl halide or epoxide (e.g., 3-bromotetrahydrofuran) under reflux conditions .

Workup : Neutralization with NH₄Cl, extraction with ether, and purification via silica gel chromatography (eluent: hexane/ethyl acetate) .

Key characterization : ¹H/¹³C NMR confirms the malonate ester peaks (δ ~4.2 ppm for ethoxy groups) and THF ring protons (δ ~3.7–1.8 ppm) .

Advanced Reaction Design

Q. Q2. How can researchers mitigate competing decarboxylation during hydrolysis of this malonate ester?

Methodological Answer: Hydrolysis of this compound to its malonic acid derivative is challenging due to spontaneous decarboxylation under basic or acidic conditions. Strategies include:

Mild acidic conditions : Use dilute HBr in acetic acid (AcOH) at 0–5°C to minimize decarboxylation, yielding the mono-acid intermediate .

Protecting groups : Introduce tert-butyl or benzyl groups to stabilize the malonate core during hydrolysis .

Low-temperature monitoring : Track reaction progress via TLC or in situ FTIR to terminate hydrolysis before decarboxylation dominates .

Analytical Challenges

Q. Q3. What analytical techniques resolve stereochemical ambiguities in this compound derivatives?

Methodological Answer: The THF ring introduces stereogenic centers, requiring:

Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol (90:10) to separate enantiomers .

NOESY NMR : Correlate spatial proximity of THF protons and malonate substituents to assign configuration .

X-ray crystallography : For crystalline derivatives, resolve absolute configuration (e.g., CCDC deposition for tetrahydrofuran-malonate adducts) .

Mechanistic Insights

Q. Q4. How does the THF moiety influence the reactivity of this compound in cycloaddition reactions?

Methodological Answer: The THF ring acts as both a steric and electronic modulator:

Steric effects : The bicyclic structure hinders nucleophilic attack at the malonate β-carbon, favoring α-functionalization .

Electronic effects : The oxygen atom in THF stabilizes transition states via dipole interactions, as observed in Diels-Alder reactions with electron-deficient dienophiles .

Case study : In furan synthesis, the THF group directs regioselectivity toward 2,5-disubstituted products under electrochemical conditions .

Stability and Storage

Q. Q5. What are the optimal storage conditions to prevent decomposition of this compound?

Methodological Answer:

Temperature : Store at –20°C in amber vials to prevent thermal degradation or photolysis of the ester groups .

Moisture control : Use molecular sieves (3Å) in the storage container to avoid hydrolysis .

Purity checks : Periodic GC-MS analysis (e.g., m/z 258 for parent ion) ensures integrity; repurify via distillation if degradation exceeds 5% .

Advanced Applications in Medicinal Chemistry

Q. Q6. How is this compound utilized in the synthesis of bioactive heterocycles?

Methodological Answer: The compound serves as a precursor for spirooxindoles and quinolones:

Spirooxindole synthesis : React with nitroarenes under Pd/C-H₂ to form spiro[indoline-3,3'-quinoline]-2,2'-diones via nitro-reduction/lactamization .

Antimicrobial agents : Condense with 2,4-difluoroaniline under photoredox catalysis to yield 4-hydroxyquinoline-3-carboxylates with MIC values ≤2 µg/mL against S. aureus .

Case study : Diastereoselective alkylation with cyclobutylmethyl groups produces anti-inflammatory leads (IC₅₀ ~10 µM for COX-2 inhibition) .

Contradictions in Literature

Q. Q7. Why do some studies report failed hydrolysis of fluorinated malonates, and how does this inform work with this compound?

Methodological Answer: Fluorinated analogs (e.g., Diethyl 2-(perfluorophenyl)malonate) resist hydrolysis due to:

Electron-withdrawing effects : Fluorine atoms destabilize the tetrahedral intermediate in basic hydrolysis .

Decarboxylation dominance : Strong acids (e.g., HBr/AcOH) cleave esters but trigger CO₂ loss, yielding acetic acid derivatives instead of malonic acids .

Implications for THF-malonates : Avoid aqueous bases; opt for enzymatic or micellar catalysis to preserve the malonate core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.